molecular formula C15H18N2OS B5794571 1-Methyl-4-naphthalen-2-ylsulfinylpiperazine

1-Methyl-4-naphthalen-2-ylsulfinylpiperazine

Cat. No.: B5794571
M. Wt: 274.4 g/mol
InChI Key: CDLNMWHTCACDOF-UHFFFAOYSA-N
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Description

1-Methyl-4-naphthalen-2-ylsulfinylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmacological activities. This compound features a piperazine ring substituted with a methyl group at the 1-position and a naphthalen-2-ylsulfinyl group at the 4-position. The presence of the naphthalene moiety imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-Methyl-4-naphthalen-2-ylsulfinylpiperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically requires a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The reaction conditions often involve moderate temperatures and inert atmosphere to prevent unwanted side reactions.

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.

Chemical Reactions Analysis

1-Methyl-4-naphthalen-2-ylsulfinylpiperazine undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-naphthalen-2-ylsulfinylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-4-naphthalen-2-ylsulfinylpiperazine involves its interaction with specific molecular targets in biological systems. The naphthalene moiety allows the compound to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, the piperazine ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-Methyl-4-naphthalen-2-ylsulfinylpiperazine can be compared with other piperazine derivatives such as:

    1-Methyl-4-phenylpiperazine: Lacks the naphthalene moiety, resulting in different chemical and biological properties.

    1-Methyl-4-benzylpiperazine: Contains a benzyl group instead of a naphthalen-2-ylsulfinyl group, leading to variations in its pharmacological activities.

The uniqueness of this compound lies in its naphthalene moiety, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives.

Properties

IUPAC Name

1-methyl-4-naphthalen-2-ylsulfinylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-16-8-10-17(11-9-16)19(18)15-7-6-13-4-2-3-5-14(13)12-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLNMWHTCACDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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